2-Amino-3-Hydroxypyridine

Catalog No.
S562546
CAS No.
16867-03-1
M.F
C5H6N2O
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-Hydroxypyridine

CAS Number

16867-03-1

Product Name

2-Amino-3-Hydroxypyridine

IUPAC Name

2-aminopyridin-3-ol

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C5H6N2O/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7)

InChI Key

BMTSZVZQNMNPCT-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-amino-3-hydroxypyridine, 3-hydroxy-2-aminopyridine

Canonical SMILES

C1=CC(=C(N=C1)N)O

The exact mass of the compound 2-Amino-3-hydroxypyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136806. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

2-Amino-3-hydroxypyridine (CAS 16867-03-1) is a bifunctional synthetic intermediate characterized by an amino group at the 2-position and a hydroxyl group at the 3-position of a pyridine ring. Operating as a crystalline solid with moderate solubility in polar organic solvents like methanol and DMSO, it serves as a critical precursor in the synthesis of functionalized heterocycles, including coumarins, 1,4-oxazines, and benzoxazoles . Beyond organic synthesis, its dual-donor structural motif enables the formation of stable Schiff bases and multidentate transition metal complexes, making it highly relevant for industrial applications ranging from cosmetic dye formulations to advanced corrosion inhibitors [1].

Attempting to substitute 2-amino-3-hydroxypyridine with its benzene analog, 2-aminophenol, fundamentally alters reaction outcomes and product stability. The presence of the pyridine nitrogen acts as an electron-withdrawing group, which modulates the nucleophilicity of both the amine and hydroxyl groups, altering regioselectivity during cyclization reactions[1]. Furthermore, the pyridine ring provides a tertiary nitrogen that acts as an additional coordination site, enabling the formation of tridentate and bidentate metal complexes that 2-aminophenol cannot support [2]. This structural distinction is non-negotiable for buyers procuring precursors for specialized metal-organic frameworks, high-efficiency corrosion inhibitors, or specific pharmaceutical scaffolds where the exact electronic and steric profile of the pyridine core is required.

Superior Cyclization Yield in Benzoxazole Synthesis

In the Lewis acid-catalyzed synthesis of N-substituted benzoxazoles via reaction with isatoic anhydride, 2-amino-3-hydroxypyridine demonstrates significantly higher precursor efficiency compared to its benzene analog. Under identical anhydrous ZnCl2-catalyzed reflux conditions, 2-amino-3-hydroxypyridine achieved a 45% yield, whereas 2-aminophenol yielded only 36% [1].

Evidence DimensionCyclization Yield
Target Compound Data45% yield
Comparator Or Baseline2-Aminophenol (36% yield)
Quantified Difference+9% absolute yield improvement
ConditionsZnCl2-catalyzed reaction with isatoic anhydride in high-boiling aromatic solvents

Higher cyclization yields directly translate to reduced raw material waste and improved throughput in the commercial scale-up of fused heterocyclic pharmaceutical intermediates.

Reduced Occupational Skin Sensitization Potential

The incorporation of the pyridine nitrogen significantly alters the toxicological profile of the compound compared to 2-aminophenol. Based on chemistry-based read-across for the Murine Local Lymph Node Assay (LLNA), the electron-withdrawing effect of the pyridine nitrogen is predicted to increase the EC3 value (Effective Concentration inducing a 3-fold stimulation of proliferation) by a factor of 2.5 relative to 2-aminophenol (EC3 = 0.4) [1].

Evidence DimensionSkin Sensitization Potential (EC3 Value)
Target Compound DataPredicted 2.5x increase in EC3 (lower sensitization)
Comparator Or Baseline2-Aminophenol (EC3 = 0.4)
Quantified Difference2.5-fold reduction in sensitization potency
ConditionsMurine Local Lymph Node Assay (LLNA) predictive read-across

A lower sensitization potential reduces occupational hazard controls during bulk handling and expands the compound's viability as a primary intermediate in cosmetic formulations like oxidative hair dyes.

High-Efficiency Corrosion Inhibition via Schiff Base Derivatives

Schiff bases derived from 2-amino-3-hydroxypyridine exhibit exceptional performance as corrosion inhibitors for industrial metals. When condensed with 2-hydroxy-1,4-naphthoquinone, the resulting bidentate ketoimine-tautomeric ligand achieved a 94.6% corrosion inhibition efficiency on mild steel in acidic environments, significantly outperforming uninhibited baselines [1].

Evidence DimensionCorrosion Inhibition Efficiency
Target Compound Data94.6% inhibition efficiency
Comparator Or BaselineUninhibited 1M HCl baseline
Quantified Difference94.6% reduction in mild steel corrosion rate
Conditions9x10^-5 M inhibitor concentration at 303 K, 5-hour immersion in 1M HCl

Procuring this specific pyridine precursor enables the synthesis of highly effective, low-concentration industrial corrosion inhibitors that conform to Langmuir adsorption isotherms.

Precursor for Fused Pyridine Heterocycles

Directly following from its superior cyclization yields compared to benzene analogs, 2-amino-3-hydroxypyridine is the optimal starting material for synthesizing complex heterocycles such as 1,4-oxazines, functionalized coumarins, and benzoxazoles. Its specific electronic profile ensures higher efficiency in Lewis acid-catalyzed ring-closing reactions, making it highly valuable for pharmaceutical intermediate manufacturing [1].

Primary Intermediate in Cosmetic Dye Formulation

Leveraging its reduced skin sensitization potential relative to 2-aminophenol, this compound is highly suitable for use as a primary intermediate in oxidative hair dye formulations. It reacts predictably with other intermediates under oxidative conditions (e.g., hydrogen peroxide or air oxidation) to form stable dye-stuffs while maintaining a safer occupational and consumer handling profile [2].

Synthesis of High-Performance Corrosion Inhibitors

Based on its ability to form stable bidentate and tridentate Schiff bases, 2-amino-3-hydroxypyridine is an essential precursor for industrial anti-corrosion additives. Its derivatives provide >94% inhibition efficiency on mild steel in acidic environments by forming a protective physiosorbed layer, making it a critical procurement item for the oil, gas, and metal-treatment industries [3].

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

110.048012819 Da

Monoisotopic Mass

110.048012819 Da

Heavy Atom Count

8

UNII

P8740PEW4B

GHS Hazard Statements

Aggregated GHS information provided by 187 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (14.97%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (31.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (27.81%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (30.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (59.36%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (11.76%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

16867-03-1

Wikipedia

2-amino-3-hydroxypyridine

Use Classification

Cosmetics -> Hair dyeing

Dates

Last modified: 08-15-2023

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